molecular formula C13H9BrCl2OZn B14878910 2-(2,6-DichlorobenZyloxy)phenylZinc bromide

2-(2,6-DichlorobenZyloxy)phenylZinc bromide

Cat. No.: B14878910
M. Wt: 397.4 g/mol
InChI Key: WDOZKPYUGBTEEM-UHFFFAOYSA-M
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Description

2-(2,6-dichlorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dichlorobenzyloxy)phenylzinc bromide typically involves the reaction of 2-(2,6-dichlorobenzyloxy)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and consistency .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dichlorobenzyloxy)phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling processes. It can also participate in oxidative addition and transmetalation reactions .

Common Reagents and Conditions

Common reagents used with this compound include palladium catalysts, bases like potassium carbonate, and other organohalides. Typical reaction conditions involve moderate temperatures and inert atmospheres to maintain the reactivity of the organozinc reagent .

Major Products Formed

The major products formed from reactions involving this compound are often biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of 2-(2,6-dichlorobenzyloxy)phenylzinc bromide involves the formation of a carbon-zinc bond, which then participates in transmetalation with a palladium catalyst. This process facilitates the formation of a new carbon-carbon bond, a key step in many organic synthesis reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2,6-dichlorobenzyloxy)phenylzinc bromide offers unique reactivity due to the presence of the 2,6-dichlorobenzyloxy group. This functional group enhances the stability and reactivity of the organozinc reagent, making it particularly effective in cross-coupling reactions .

Properties

Molecular Formula

C13H9BrCl2OZn

Molecular Weight

397.4 g/mol

IUPAC Name

bromozinc(1+);1,3-dichloro-2-(phenoxymethyl)benzene

InChI

InChI=1S/C13H9Cl2O.BrH.Zn/c14-12-7-4-8-13(15)11(12)9-16-10-5-2-1-3-6-10;;/h1-5,7-8H,9H2;1H;/q-1;;+2/p-1

InChI Key

WDOZKPYUGBTEEM-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C([C-]=C1)OCC2=C(C=CC=C2Cl)Cl.[Zn+]Br

Origin of Product

United States

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